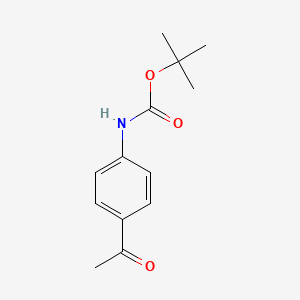

tert-Butyl (4-acetylphenyl)carbamate

Overview

Description

“tert-Butyl (4-acetylphenyl)carbamate” is a chemical compound with the molecular formula C13H17NO3 . It is used in research and has been involved in various chemical reactions .

Synthesis Analysis

The synthesis of “tert-Butyl (4-acetylphenyl)carbamate” has been carried out by blending N-(t-Boc)thioacetamide with various aminoesters, in the presence of NEt3 and natural phosphate (NP) . The residue was purified by flash column chromatography with petroleum ether/ethyl acetate (1/1, v/v) to afford tert-butyl N-(4-acetylphenyl)carbamate .Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-acetylphenyl)carbamate” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 235.28 g/mol .Chemical Reactions Analysis

“tert-Butyl (4-acetylphenyl)carbamate” has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis

The physicochemical properties of “tert-Butyl (4-acetylphenyl)carbamate” include a high GI absorption, BBB permeant, and it is not a P-gp substrate . The compound has a lipophilicity Log Po/w (iLOGP) of 2.63 . The water solubility of the compound is 0.305 mg/ml; 0.0013 mol/l .Scientific Research Applications

Novel Reductions and Syntheses

- Reduction of Perfluoroalkyl Ketones : The compound has been investigated in the context of novel reduction reactions, such as the unexpected reduction of perfluoroalkyl ketones using lithium alkoxides. This research highlights the compound's role in producing unique reduction products under specific conditions, demonstrating its utility in synthetic organic chemistry Sokeirik et al., 2006.

Synthesis of Bioactive Molecules

- Protected β-d-2-deoxyribosylamine Analogues : The compound serves as an important intermediate for synthesizing protected analogues of β-d-2-deoxyribosylamine, crucial for the enantioselective synthesis of carbocyclic 2'-deoxyribonucleotides. Its role in such syntheses underscores its importance in the development of nucleoside analogues and pharmaceuticals Ober et al., 2004.

Material Science and Chemical Sensing

- Halogen and Hydrogen Bonding in Crystal Structures : Research into carbamate derivatives, including tert-butyl (4-acetylphenyl)carbamate, has provided insights into the role of halogen and hydrogen bonding in crystal structures. These studies are significant for understanding molecular interactions and designing new materials with tailored properties Baillargeon et al., 2017.

Chemical Synthesis Techniques

- Rhodium-Catalyzed Enantioselective Additions : The compound has been utilized in rhodium-catalyzed enantioselective addition reactions, demonstrating its versatility in synthetic methodologies for producing chiral compounds. Such reactions are pivotal in the synthesis of complex organic molecules with high stereoselectivity Storgaard & Ellman, 2009.

Environmental and Analytical Applications

- Detection of Genotoxic Impurities : The compound has been the subject of analytical studies aimed at detecting genotoxic impurities in pharmaceutical substances. Such research is vital for ensuring the safety and efficacy of pharmaceutical compounds Puppala et al., 2022.

Mechanism of Action

The mechanism of action of “tert-Butyl (4-acetylphenyl)carbamate” involves the protonation of the tert-butyl carbamate. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of the amine under the acidic conditions provides the product as the TFA salt .

Future Directions

properties

IUPAC Name |

tert-butyl N-(4-acetylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUDQEZQKBKXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572126 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-acetylphenyl)carbamate | |

CAS RN |

232597-42-1 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)